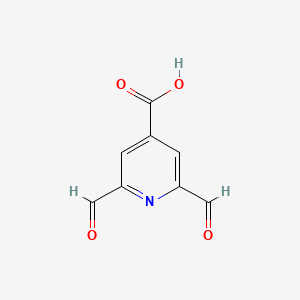

2,6-Diformylisonicotinic acid

CAS No.:

Cat. No.: VC20718879

Molecular Formula: C8H5NO4

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5NO4 |

|---|---|

| Molecular Weight | 179.13 g/mol |

| IUPAC Name | 2,6-diformylpyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5NO4/c10-3-6-1-5(8(12)13)2-7(4-11)9-6/h1-4H,(H,12,13) |

| Standard InChI Key | QAEQUKPTBFIIKM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C=O)C=O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Diformylisonicotinic acid belongs to the pyridinecarboxylic acid family, characterized by a pyridine ring substituted with a carboxylic acid (-COOH) group at position 4 and formyl groups at positions 2 and 6. The molecular formula is CHNO, with a molar mass of 179.13 g/mol. The presence of electron-withdrawing formyl and carboxylic acid groups influences its electronic distribution, acidity, and reactivity .

Table 1: Hypothetical Physicochemical Properties

Synthesis and Reaction Pathways

Formylation of Isonicotinic Acid

| Compound | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| 2,6-Dichloroisonicotinic acid | POCl, EtNHCl | 130–145°C | 89% | |

| 2,6-Diethoxyisonicotinic acid | Ethanol, HSO | Reflux | N/A |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d):

-

C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at 1700–1720 cm (C=O stretch of -COOH and -CHO) .

-

Peaks at 2800 cm (O-H stretch of carboxylic acid).

Functional Applications and Reactivity

Coordination Chemistry

The carboxylic acid and formyl groups enable 2,6-diformylisonicotinic acid to act as a polydentate ligand. It may form metal-organic frameworks (MOFs) or complexes with transition metals (e.g., Cu, Fe) for catalytic or material science applications .

Bioconjugation and Drug Design

Formyl groups are reactive toward amine nucleophiles, facilitating Schiff base formation with proteins or nucleic acids. This reactivity mirrors vinyl-quinazolinone alkylating agents used in targeting G-quadruplex DNA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume